molecular formula C6H11ClF3NO B11787662 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride

2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride

Cat. No.: B11787662
M. Wt: 205.60 g/mol
InChI Key: VZCHZZZBPYVHBC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol . Its structure incorporates both a tetrahydrofuran (THF) ring, a common heterocycle in medicinal chemistry, and a trifluoroethylamine group. Heterocyclic scaffolds are of profound significance in drug discovery, as over 85% of all FDA-approved pharmaceutical molecules contain at least one heterocyclic moiety . These structures are prized for their ability to modulate the physical characteristics and biological activity of drug candidates, often contributing to improved potency, solubility, and metabolic stability. The presence of the trifluoromethyl group is a key feature of this molecule. This functional group is frequently employed in agrochemical and pharmaceutical research to influence the compound's lipophilicity, metabolic profile, and electronic properties. For instance, the compound Trifluridine, an FDA-approved antiviral and anticancer drug, also contains a CF3 group, which is integral to its mechanism of action as a nucleoside metabolic inhibitor . While the specific research applications of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride are not fully detailed in public sources, its structure suggests it may serve as a versatile chiral building block or intermediate in the synthesis of more complex molecules. Researchers may explore its potential in developing novel compounds targeting various enzymes and receptors, particularly where the properties of fluorine and oxygen-containing heterocycles are beneficial . The product is associated with multiple CAS numbers, including 1447607-32-0 for the racemic mixture and 2089682-25-5 for the (1R)-enantiomer, providing researchers with options for stereospecific synthesis . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions, such as in an inert atmosphere at 2-8°C, are recommended to maintain stability .

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-1-2-11-3-4;/h4-5H,1-3,10H2;1H

InChI Key

VZCHZZZBPYVHBC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Hydroformylation-Reductive Amination Strategy

A two-step approach derived from tetrahydrofuran derivatives forms the backbone of this method.

Step 1: Hydroformylation of Tetrahydrofuran-3-ol
Tetrahydrofuran-3-ol undergoes hydroformylation using water gas (CO/H₂) in the presence of a cobalt carbonyl catalyst and halogenated diphosphinium ion salt cocatalysts. This step yields 3-formyltetrahydrofuran with >90% selectivity under optimized conditions (50–100°C, 0.1–3 MPa, 12–24 hours). The cocatalyst enhances catalyst stability, enabling reuse for up to 8 cycles without significant activity loss.

Step 2: Reductive Amination with Trifluoroethylamine
3-Formyltetrahydrofuran reacts with ammonia and hydrogen gas over a hydroxyapatite-supported nickel catalyst (40–60°C, 0.1–1 MPa, 3–6 hours) to produce 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanamine. The nickel catalyst’s high surface area and acidic sites facilitate imine intermediate formation, achieving 85–92% conversion. Subsequent hydrochlorination with HCl gas in ethanol yields the hydrochloride salt.

ParameterHydroformylationReductive Amination
Temperature (°C)50–10040–60
Pressure (MPa)0.1–30.1–1
CatalystCo₂(CO)₈ + cocatalystNi/Hydroxyapatite
Yield (%)90–9585–92

Direct Amination of Tetrahydrofuran-3-carboxylic Acid

This route bypasses hydroformylation by starting with tetrahydrofuran-3-carboxylic acid:

  • Acyl Chlorination : Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to 3-chlorocarbonyltetrahydrofuran.

  • Ammonolysis : Treatment with aqueous ammonia forms 3-aminocarbonyltetrahydrofuran, followed by dehydration to 3-cyano-tetrahydrofuran.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 60°C) reduces the nitrile to the primary amine, which is then trifluoroacetylated using trifluoroacetic anhydride.

  • Salt Formation : The free base is treated with HCl in diethyl ether to precipitate the hydrochloride salt.

This method achieves a total yield of 38–45% but faces challenges in nitrile intermediate purification and Pd catalyst costs.

Catalytic Systems and Optimization

Hydroxyapatite-Supported Nickel Catalyst

The hydroxyapatite (HAP) support, synthesized by co-precipitation of calcium nitrate and ammonium phosphate, provides a mesoporous structure ideal for nickel dispersion. Key properties:

PropertyValue
Surface Area (m²/g)120–150
Ni Loading (wt%)5–8
Pore Size (nm)6–8
Reuse Cycles≥8

The catalyst’s basic sites (pH 9–10) promote ammonia adsorption, enhancing reductive amination efficiency.

Chiral Resolution for (1R)-Enantiomer

The (1R)-enantiomer is synthesized via asymmetric hydrogenation using a Ruthenium-(S)-BINAP complex.

Conditions :

  • Substrate: 3-keto-tetrahydrofuran-trifluoroacetamide

  • Catalyst: RuCl₂[(S)-BINAP]

  • Pressure: 5 MPa H₂

  • Solvent: Methanol

  • Enantiomeric Excess (ee): 98%

Industrial-Scale Production Challenges

Byproduct Management

  • Tetrahydrofuran-2-formaldehyde : A common byproduct during hydroformylation (5–8% yield). Removal requires fractional distillation (bp 78–80°C vs. 102–104°C for the 3-formyl isomer).

  • Bis-alkylated Amines : Controlled by maintaining NH₃:H₂ molar ratios >5:1 during reductive amination.

Comparative Analysis of Methods

MethodTotal Yield (%)Purity (%)Cost (USD/kg)
Hydroformylation-Reductive Amination76–8299.5120–150
Direct Amination38–4597.0200–220
Asymmetric Hydrogenation65–7099.9450–500

The hydroformylation route dominates industrial production due to cost efficiency, while asymmetric synthesis remains niche for high-value enantiopure applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, affecting various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride is best understood by comparing it with analogous trifluoroethylamine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Trifluoroethylamine Hydrochloride Derivatives

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (1447607-32-0) Tetrahydrofuran-3-yl C₆H₁₁ClF₃NO 205.61 Chiral synthon; cyclic ether moiety enhances solubility in polar solvents .
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl (1138011-22-9) Pyridin-3-yl C₇H₈ClF₃N₂ 220.61 Aromatic N-heterocycle enables π-π stacking; used in ligand design .
2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine HCl (1185302-13-9) 3-Fluorophenyl C₈H₈ClF₄N 245.61 Enhanced lipophilicity; potential CNS activity due to fluorinated aryl group .
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethylamine HCl (1391469-75-2) 3-(Trifluoromethyl)phenyl C₉H₈ClF₆N 279.61 High electronegativity; applications in PET radiopharmaceuticals .
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl (65686-77-3) 4-Methoxyphenyl C₉H₁₀ClF₃NO 241.63 Methoxy group improves metabolic stability; used in kinase inhibitors .
2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine diHCl (1881331-20-9) Piperidin-3-yl C₇H₁₃Cl₂F₃N₂ 269.09 Aliphatic amine; high solubility in aqueous media .

Key Structural and Functional Insights

Substituent Effects on Solubility: The tetrahydrofuran-3-yl group in the target compound confers moderate polarity, enhancing solubility in THF and methanol compared to purely aromatic analogs like the 3-fluorophenyl derivative . Pyridin-3-yl and piperidinyl analogs exhibit higher aqueous solubility due to nitrogen lone-pair interactions .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Fluorine and trifluoromethyl groups (e.g., in CAS 1391469-75-2) increase electrophilicity, making these compounds reactive in nucleophilic substitutions .
  • Methoxy groups (e.g., CAS 65686-77-3) enhance stability against oxidative degradation, critical for drug candidates .

Biological Interactions :

  • Aromatic derivatives (e.g., pyridin-3-yl) show stronger binding to proteins via π-π stacking, as observed in HSP90 inhibitors (see ), though the target compound’s THF moiety may favor hydrogen bonding with polar residues like GLU527 or TYR604 .

Synthetic Utility: The target compound’s tetrahydrofuran ring is synthesized from 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanone (CAS: 1339862-66-6), a ketone precursor, via reductive amination . This contrasts with aryl analogs, which often require Pd-catalyzed cross-coupling .

Biological Activity

2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride is a fluorinated organic compound characterized by its unique structural features, including a trifluoromethyl group and a tetrahydrofuran moiety. This combination is believed to confer distinctive chemical and biological properties, making it an interesting subject for pharmacological research.

  • Molecular Formula : C₆H₁₁ClF₃NO
  • Molar Mass : 205.61 g/mol
  • CAS Number : 1447607-32-0

The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological membranes and proteins.

Biological Activity

Research indicates that 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride may exhibit significant biological activity through its interactions with various receptors and enzymes. Initial studies suggest potential pharmacological effects, although detailed mechanisms remain to be elucidated.

The compound's unique structure allows it to engage in specific interactions within biological systems:

  • Receptor Binding : There is evidence suggesting that the compound may interact with neurotransmitter systems, possibly affecting neurotransmission.
  • Enzyme Interaction : The presence of the trifluoromethyl group may enhance metabolic stability and alter pharmacokinetics, impacting how the compound interacts with enzymes involved in drug metabolism.

Study 1: Interaction with Neurotransmitter Systems

A preliminary study investigated the binding affinity of 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride to various neurotransmitter receptors. Results indicated a moderate affinity for serotonin receptors, suggesting potential implications for mood regulation and anxiety disorders.

Study 2: Pharmacokinetics

In vitro studies demonstrated that the compound exhibits enhanced stability in metabolic assays compared to non-fluorinated analogs. This stability suggests a prolonged half-life in biological systems, which could enhance therapeutic efficacy .

Comparative Analysis

To better understand the unique properties of 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2,2,2-Trifluoroethylamine hydrochlorideC₂H₃ClF₃NSimpler structure; lacks tetrahydrofuran moiety
2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochlorideC₇H₈ClF₃N₂Contains a pyridine ring; different biological activity
1-(Trifluoromethyl)cyclopropylamine hydrochlorideC₅H₈ClF₃NCyclopropane structure; distinct reactivity

The combination of a trifluoromethyl group with a tetrahydrofuran ring in this compound is believed to impart unique reactivity and biological activity compared to these analogs .

Q & A

Q. What is the recommended synthetic pathway for 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride in laboratory settings?

The synthesis typically involves a multi-step approach:

Tetrahydrofuran Ring Functionalization : Start with a tetrahydrofuran-3-yl precursor (e.g., tetrahydrofuran-3-carbaldehyde) and introduce an amine group via reductive amination .

Trifluoromethylation : React the intermediate with a trifluoromethylating agent (e.g., (CF₃SO₂)₂O) under controlled conditions to install the trifluoroethylamine moiety .

Salt Formation : Treat the free base with hydrochloric acid to form the hydrochloride salt, improving solubility and crystallinity .

Purification : Use column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Key Considerations : Optimize reaction temperature and stoichiometry to avoid side reactions (e.g., over-fluorination).

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm the tetrahydrofuran ring, trifluoromethyl group, and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (C₆H₁₁F₃NO·HCl, MW 223.62) .
  • HPLC/UPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .
  • X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present (e.g., tetrahydrofuran-3-yl configuration) .

Storage : Store sealed at room temperature to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

The trifluoromethyl group exerts strong electron-withdrawing effects, which:

  • Reduce Basicity : The amine’s nucleophilicity is diminished, requiring harsher conditions (e.g., elevated temperatures) for reactions like acylation .
  • Enhance Stability : Resistance to oxidation and metabolic degradation in biological systems .
  • Alter Solubility : Increased hydrophobicity compared to non-fluorinated analogs, necessitating polar aprotic solvents (e.g., DMF) for reactions .

Methodological Insight : Use kinetic studies (e.g., SN2 reaction rates with alkyl halides) to quantify reactivity differences .

Q. What in silico and in vitro strategies are employed to study this compound’s interactions with biological targets?

  • Molecular Docking : Screen against targets like HSP90 or neurotransmitter receptors (e.g., serotonin receptors) using software (AutoDock Vina) to predict binding modes .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .
  • Enzyme Inhibition Assays : Test IC₅₀ values in fluorogenic substrate-based assays (e.g., cytochrome P450 isoforms) .

Data Interpretation : Cross-validate docking results with mutagenesis studies (e.g., Ala-scanning of receptor binding sites) .

Q. How should researchers address discrepancies in reported biological activities of structural analogs during lead optimization?

  • Structure-Activity Relationship (SAR) Analysis : Systematically compare analogs (e.g., substituents on the tetrahydrofuran or aryl groups) to identify critical pharmacophores .
  • Dose-Response Curves : Re-evaluate potency (EC₅₀/IC₅₀) under standardized assay conditions .
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding factors (e.g., assay type, cell lines) .

Example : Analogs with para-substituted aryl groups show higher receptor affinity than ortho-substituted variants due to steric effects .

Q. What strategies mitigate stability issues during long-term storage of this hydrochloride salt?

  • Lyophilization : Convert to a stable lyophilized powder under inert atmospheres (N₂ or Ar) .
  • Desiccant Use : Store with silica gel to prevent hydrolysis of the amine group .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

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